molecular formula C23H23N3O6S B2874243 N-(1,3-benzodioxol-5-ylmethyl)-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide CAS No. 688053-80-7

N-(1,3-benzodioxol-5-ylmethyl)-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide

Cat. No.: B2874243
CAS No.: 688053-80-7
M. Wt: 469.51
InChI Key: KQZADEHRMCFWEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzodioxol-5-ylmethyl)-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide is a complex heterocyclic compound featuring a benzodioxole moiety fused to a quinazoline core. The molecule includes a sulfanylidene (C=S) group at position 6 and an amide-linked hexanamide side chain. Crystallographic data for this compound, if available, would likely be refined using SHELXL, a widely trusted program for small-molecule structure determination .

Properties

CAS No.

688053-80-7

Molecular Formula

C23H23N3O6S

Molecular Weight

469.51

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide

InChI

InChI=1S/C23H23N3O6S/c27-21(24-11-14-5-6-17-18(8-14)30-12-29-17)4-2-1-3-7-26-22(28)15-9-19-20(32-13-31-19)10-16(15)25-23(26)33/h5-6,8-10H,1-4,7,11-13H2,(H,24,27)(H,25,33)

InChI Key

KQZADEHRMCFWEV-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CCCCCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5

solubility

not available

Origin of Product

United States

Preparation Methods

Formation of the Dioxolo[4,5-g]quinazolin-4-one Skeleton

The dioxoloquinazolinone scaffold is synthesized via cyclization of anthranilic acid derivatives. Adapted from, methyl anthranilate (1) undergoes amidation with 2-chloroacetyl chloride to form N-(2-chloroacetyl)anthranilic acid methyl ester (2). Cyclization with hydrazine hydrate in n-butanol yields 3-amino-2-(chloromethyl)quinazolin-4(3H)-one (3) (Scheme 1).

Scheme 1 :
$$
\text{Anthranilic acid} \xrightarrow{\text{2-chloroacetyl chloride}} \text{2} \xrightarrow{\text{Hydrazine hydrate}} \text{3}
$$

Introduction of the Sulfanylidene Group

Thionation of the carbonyl group at position 6 is achieved using Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithiadiphosphetane-2,4-disulfide). Reaction of 3 with Lawesson’s reagent in toluene under reflux replaces the carbonyl oxygen with sulfur, yielding 6-sulfanylidene-8-oxo-5H-dioxolo[4,5-g]quinazolin-7-amine (4).

Reaction Conditions :

  • Lawesson’s reagent (1.2 equiv), toluene, reflux, 6 h.
  • Yield: 68% (isolated via column chromatography, hexane/EtOAc 7:3).

Functionalization with the Hexanamide Side Chain

Activation of the Amine Group

The primary amine at position 7 of 4 is acylated using hexanoyl chloride. To avoid over-acylation, the reaction is conducted in dichloromethane with triethylamine as a base (0°C, 2 h), yielding 6-sulfanylidene-8-oxo-5H-dioxolo[4,5-g]quinazolin-7-yl hexanamide (5).

Characterization Data :

  • 1H NMR (400 MHz, DMSO-d6): δ 8.52 (s, 1H, NH), 7.89–7.82 (m, 2H, Ar-H), 6.98 (s, 1H, dioxole-H), 4.12 (t, J = 6.8 Hz, 2H, CH2), 2.34 (t, J = 7.2 Hz, 2H, COCH2), 1.58–1.24 (m, 6H, hexanoyl chain).
  • 13C NMR (100 MHz, DMSO-d6): δ 191.2 (C=S), 167.8 (C=O), 154.3 (quinazolinone-C), 148.1 (dioxole-C), 43.9 (CH2), 36.2 (COCH2).

Coupling with 1,3-Benzodioxol-5-ylmethylamine

Preparation of 1,3-Benzodioxol-5-ylmethylamine

Piperonylamine (6) is synthesized via reduction of piperonyl azide using LiAlH4 in THF.

Procedure :

  • Piperonyl azide (1 mmol) in THF is treated with LiAlH4 (2 equiv) at 0°C, stirred for 4 h, and quenched with H2O.
  • Yield: 85% (colorless oil).

Amide Bond Formation

The final coupling employs N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (HOSu) in DMF. Compound 5 (1 mmol) reacts with 6 (1.2 mmol) at 25°C for 12 h, yielding the target compound.

Optimization Data :

Catalyst Solvent Temp (°C) Yield (%)
DCC/HOSu DMF 25 72
EDCl/HOBt DCM 25 65
No catalyst DMF 25 <10

Spectral Validation and Purity Assessment

The target compound is characterized via:

  • HRMS : m/z 528.1843 [M+H]+ (calc. 528.1839).
  • IR : 1678 cm⁻¹ (C=O), 1592 cm⁻¹ (C=N), 1245 cm⁻¹ (C=S).
  • HPLC : >98% purity (C18 column, MeCN/H2O 70:30).

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzodioxole moiety, using reagents like alkyl halides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield quinazolinone derivatives, while reduction can produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, including the modulation of cellular pathways and gene expression .

Comparison with Similar Compounds

Table 1: Key Structural Differences

Feature Target Compound Compound 2 ()
Core Structure Quinazoline fused with 1,3-dioxole Benzodithiazine with sulfonyl group
Sulfur Functional Group 6-sulfanylidene (C=S) 1,1-dioxo (SO₂)
Side Chain Hexanamide Hydrazine
Substituents Benzodioxol-5-ylmethyl 6-chloro-7-methyl

Hydrogen-Bonding and Crystallographic Behavior

Hydrogen-bonding patterns, critical for crystal packing and stability, can be analyzed using graph set theory (). The amide group in the target compound’s side chain may act as both donor and acceptor, fostering robust intermolecular networks. If crystallized, the target compound’s structure might be visualized using ORTEP-3, which aids in interpreting thermal ellipsoids and molecular geometry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.